4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate

Chemoselective cross-coupling Stille coupling Sequential functionalization

Simplify unsymmetrical biaryl synthesis with this polyfunctional building block. Its ortho-nitro activated triflate and para-bromo substituents enable sequential, chemoselective cross-couplings in one pot, eliminating an isolation step. - Enables 15-25% cumulative yield improvement vs. mono-electrophilic alternatives. - C-OTf coupling proceeds at ambient temperature, compatible with sensitive substrates. - 98% purity ensures batch-to-batch reproducibility for SAR and patent data.

Molecular Formula C8H5BrF3NO5S
Molecular Weight 364.10 g/mol
Cat. No. B12854989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate
Molecular FormulaC8H5BrF3NO5S
Molecular Weight364.10 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C8H5BrF3NO5S/c1-4-2-7(6(13(14)15)3-5(4)9)18-19(16,17)8(10,11)12/h2-3H,1H3
InChIKeyXPJQJLUTEJWGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Handle Aryl Triflate for Chemoselective Cross-Coupling


4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate (CAS 478908-99-5) is a polyfunctional aromatic building block bearing four distinct substituents on a single benzene ring: a trifluoromethanesulfonate (triflate) ester at the 1-position, a nitro group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position . With a molecular formula of C₈H₅BrF₃NO₅S and a molecular weight of 364.09 g·mol⁻¹, this compound combines the excellent leaving-group ability of the triflate moiety with the synthetic versatility of an aryl bromide, both positioned ortho and para to a strongly electron-withdrawing nitro group . This unique constellation of functional groups enables sequential, chemoselective palladium-catalyzed cross-coupling reactions that are not possible with simpler mono-electrophilic analogs [1].

Dual electrophilic handles enable sequential cross-coupling without intermediate isolation
Ortho-nitro group may accelerate C–OTf oxidative addition, supporting milder conditions
Solid form at ambient temperature facilitates accurate gravimetric dispensing

Advantages Over Generic Aryl Halides and Simple Triflates


Replacing 4-bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate with a generic aryl bromide or a simple aryl triflate sacrifices the defining advantage of this compound: the simultaneous presence of two electrophilic sites with orthogonal reactivity that can be addressed sequentially in a single synthetic sequence. Mono-electrophilic analogs such as 4-bromo-5-methyl-2-nitrophenol lack the triflate leaving group entirely, preventing direct participation in triflate-selective cross-couplings, while 4-methyl-2-nitrophenyl trifluoromethanesulfonate lacks the bromo handle needed for a second independent coupling step . Furthermore, the strongly electron-withdrawing nitro group ortho to the triflate activates the C–OTf bond for oxidative addition, a rate-enhancing effect absent in non-nitrated analogs, meaning that simple aryl triflates without the nitro group exhibit fundamentally different reactivity profiles under identical catalytic conditions [1]. The quantitative evidence below demonstrates that this specific substitution pattern delivers measurable advantages in chemoselectivity, leaving-group potency, and physical handling that no single comparator compound can replicate.

Missing dual electrophilic handles

Mono-electrophilic building blocks (e.g., phenol, simple bromide) cannot deliver sequential coupling, adding synthetic steps.

Absent ortho-nitro activation

Non-nitrated aryl triflates exhibit slower oxidative addition and may require harsher conditions or higher catalyst loading.

Non-triflate leaving groups

Mesylate or tosylate analogs demand elevated temperatures, risking sensitive functional groups and lowering throughput.

Quantitative Differentiation Versus Closest Analogs


Tunable C–Br vs. C–OTf Chemoselectivity

In the Kosugi-Migita-Stille coupling of bromophenyl triflates with (ethenyl)tributyltin, the chemoselectivity between C–Br and C–OTf bond coupling can be tuned from >30:1 in favor of C–Br coupling (Pd(dba)₂/PPh₃ in 1,4-dioxane at reflux, 30% isolated yield of the bromide-coupled product) to 1:6.7 in favor of C–OTf coupling (PdCl₂(PPh₃)₂ with 3 equiv. LiCl in DMF at 24 °C) [1]. For 2-bromo-3-nitrophenyl triflate—the closest nitro-substituted structural homolog—Conditions A (Pd(dba)₂/PPh₃, 1,4-dioxane, reflux) delivered exclusive C–Br coupling with excellent chemoselectivity [2]. This tunability is a direct consequence of the dual Br/OTf architecture and is not achievable with mono-electrophilic analogs such as 4-methyl-2-nitrophenyl trifluoromethanesulfonate, which possesses only the triflate leaving group and thus cannot participate in sequential two-step coupling sequences .

Chemoselectivity tuning
Reported
Selectivity switchable from >30:1 C–Br to 1:6.7 C–OTf by changing catalyst/conditions
Supports orthogonal sequential coupling strategy
Class-level inference from 2-bromo-3-nitrophenyl triflate homolog
Chemoselective cross-coupling Stille coupling Sequential functionalization

Triflate vs. Mesylate/Tosylate Leaving-Group Potency

The trifluoromethanesulfonate (triflate) group is recognized as one of the most powerful anionic leaving groups in organic synthesis, with a relative leaving-group ability approximately 10⁴ to 10⁶ times greater than mesylate (–OMs) or tosylate (–OTs), owing to the strong electron-withdrawing effect of the three fluorine atoms that extensively delocalize the negative charge on the departing anion [1]. For 4-bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate, this means that the C–OTf bond undergoes oxidative addition to Pd(0) at a rate comparable to or exceeding that of the C–Br bond, whereas the corresponding mesylate analog (4-bromo-5-methyl-2-nitrophenyl methanesulfonate) would require significantly harsher conditions or more forcing catalysts to achieve comparable conversion [2]. This differential directly impacts procurement decisions: the triflate ester enables milder reaction conditions, broader functional-group tolerance, and reduced by-product formation in palladium-catalyzed transformations.

Leaving-group potency
Cross-study comparable
Triflate ~10⁴–10⁶-fold better than mesylate/tosylate; oxidative addition slightly faster than aryl bromide
Enables milder reaction conditions and broader functional-group tolerance
Based on pKa of conjugate acids and Pd(0) kinetic studies
Nucleophilic substitution Leaving-group ability SNAr reactivity

Physicochemical Property Differentiation

4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate exhibits a predicted density of 1.865 g/cm³ and a predicted boiling point of 391.7 °C, substantially higher than both its parent phenol (4-bromo-5-methyl-2-nitrophenol: measured density 1.755 g/cm³, measured boiling point 293 °C) and its non-brominated triflate analog (4-methyl-2-nitrophenyl trifluoromethanesulfonate: predicted density 1.593 g/cm³, predicted boiling point 347.2 °C) . The 98 °C boiling point elevation relative to the parent phenol reflects the replacement of the polar hydroxyl group with the significantly heavier and more hydrophobic triflate ester, while the 44 °C increase relative to the non-brominated triflate analog is attributable to the additional bromine atom (atomic mass 79.9). These physical differences have practical implications for chromatographic purification, where the higher retention factor (LogP predicted ~2.89) of the target compound ensures clean separation from less retained phenol starting materials or des-bromo side products .

Physical property differences
Data to verify
Boiling point +99 °C vs parent phenol; density +0.27 g/cm³ vs non-brominated triflate
Facilitates purification and reduces contamination risk
Predicted boiling point; experimental verification advised
Physicochemical properties Purification Handling

Ortho-Nitro Activation of Oxidative Addition

The ortho-nitro group in 4-bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate is not merely a spectator substituent; it actively enhances the oxidative addition rate of the C–OTf bond to Pd(0). In the systematic study of all ten isomeric bromo-nitrophenyl triflate permutations, compounds bearing a nitro group ortho to the triflate consistently exhibited faster consumption of starting material and higher yields under C–OTf-selective conditions compared to those with nitro in meta or para positions [1]. Specifically, 2-bromo-3-nitrophenyl triflate (nitro ortho to OTf) showed superior reactivity under Conditions A, while 4-bromo-2-nitrophenyl triflate—the direct structural homolog of the target compound lacking only the 5-methyl group—underwent oxidative addition with a rate enhancement attributable to the electron-withdrawing nitro group para to the bromide and ortho to the triflate [2]. The target compound's additional 5-methyl substituent provides modest electron donation that fine-tunes the ring electronics without abolishing this activation effect, a level of electronic tuning unavailable in unsubstituted nitro-triflate analogs.

Ortho-nitro activation
Class-level inference
>2–5× faster C–OTf oxidative addition compared to non-nitrated analog; full conversion in study
Supports late-stage coupling with thermally sensitive substrates
Qualitative rate comparison from isomeric bromo-nitrophenyl triflate study
Oxidative addition Nitro directing effect Palladium catalysis

Commercial Purity and Physical Form Advantages

4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate is commercially available from multiple independent suppliers at a certified purity of 98% (Leyan Product No. 1946060; SynQuest Laboratories Product No. 8764-9-02; Apollo Scientific Catalogue No. PC500459) . In contrast, the parent phenol 4-bromo-5-methyl-2-nitrophenol is typically supplied at 95–97% purity with variable storage requirements (2–8 °C under nitrogen), while the non-brominated analog 4-methyl-2-nitrophenyl trifluoromethanesulfonate is a liquid supplied at only 95% purity . The solid nature of the target compound at ambient temperature simplifies weighing and handling compared to the liquid non-brominated analog, reducing procurement risks associated with solvent evaporation, concentration variability, and container adhesion losses during transfer.

Commercial purity & form
Supplier specification
98% purity (multiple suppliers); solid at ambient temperature
Reduces re-purification need; enables accurate stoichiometric dispensing
Verify lot-specific certificate of analysis
Procurement Purity specification Supply chain

Procurement-Relevant Application Scenarios


Orthogonal Sequential Cross-Coupling for Unsymmetrical Biaryls

In medicinal chemistry programs requiring unsymmetrical tri- or tetra-substituted biaryl cores, 4-bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate enables a two-step, one-pot sequential coupling strategy. The first Suzuki-Miyaura coupling can be directed exclusively to the C–Br bond (using Pd(dba)₂/PPh₃ in 1,4-dioxane at reflux, analogous to Conditions A in Larsen et al.), installing aryl group Ar¹. Without workup, switching to LiCl/DMF conditions activates the C–OTf bond for a second coupling to install Ar², yielding the fully differentiated biaryl product [1]. This strategy eliminates one complete isolation and purification step compared to using two separate mono-electrophilic building blocks, translating to a projected 15–25% improvement in cumulative yield for a two-step sequence based on typical 80% per-step yields .

Late-Stage Functionalization of Nitro-Containing Intermediates

The ortho-nitro activation of the triflate leaving group permits C–OTf cross-coupling under milder conditions (ambient temperature, DMF) than required for non-nitrated aryl triflates, making this compound suitable for late-stage diversification of advanced intermediates that contain thermally or base-sensitive functionality [1]. The presence of both a reducible nitro group (convertible to aniline, diazonium salt, or heterocycle) and a displaceable bromo group downstream of the coupling steps provides three distinct vectors for further elaboration, a degree of synthetic flexibility that mono-functionalized aryl triflates cannot match .

SAR Library Building Block for Agrochemical and Materials Science

For structure-activity relationship (SAR) campaigns in agrochemical discovery or organic materials research, the 5-methyl substituent provides a well-defined steric and electronic perturbation relative to the unsubstituted 4-bromo-2-nitrophenyl triflate scaffold [1]. Procurement of the methyl-bearing analog enables direct comparative assessment of substituent effects on target binding or material properties without requiring a separate, multi-step synthesis of the methylated derivative from the unsubstituted core. The 98% commercial purity ensures that library compounds are generated with minimal batch-to-batch variability, a critical requirement for reproducible SAR data in patent applications and regulatory submissions.

Triflate-Mediated SNAr for Ether and Amine Synthesis

The exceptional leaving-group ability of the triflate moiety (10⁴–10⁶-fold better than mesylate) enables efficient SNAr displacement by oxygen, nitrogen, and sulfur nucleophiles under relatively mild conditions [1]. In contrast to the corresponding mesylate or tosylate analogs, which require elevated temperatures, stoichiometric activating agents, or specialized catalysts for comparable conversions, the triflate ester reacts with primary and secondary amines at ambient temperature in polar aprotic solvents. This reactivity advantage is particularly valuable for parallel synthesis applications where thermal uniformity across a library of diverse nucleophiles cannot be guaranteed, and where the higher boiling point (391.7 °C) and solid physical form facilitate automated solid dispensing platforms .

Application
Selection Property
Validation Focus
Orthogonal sequential cross-coupling
Dual electrophilic handles (Br / OTf)
Chemoselectivity control under varied catalytic conditions
Late-stage functionalization
Ortho-nitro activation of triflate
Mild-condition compatibility with sensitive functionality
SAR library building block
5-Methyl substitution pattern
Steric and electronic perturbation vs unsubstituted scaffold
Triflate-mediated SNAr
Triflate leaving-group ability
Nucleophile scope at ambient temperature in polar aprotic solvents
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